molecular formula C7H6BrN3 B1519898 6-Bromoimidazo[1,2-a]pyridin-2-amine CAS No. 947248-52-4

6-Bromoimidazo[1,2-a]pyridin-2-amine

Cat. No.: B1519898
CAS No.: 947248-52-4
M. Wt: 212.05 g/mol
InChI Key: LAUJNLOJYLUKCP-UHFFFAOYSA-N
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Description

6-Bromoimidazo[1,2-a]pyridin-2-amine is a chemical compound with the linear formula C7H6BrN3 . It is used in organic syntheses and as pharmaceutical intermediates . It has a molecular weight of 212.05 .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including this compound, has been well studied in the past decade . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed, with an emphasis on the ecological impact of the methods . These methods include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines, including this compound, are synthesized through various methods such as transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .


Physical And Chemical Properties Analysis

This compound is a solid substance . It should be stored in a dark place, under an inert atmosphere, and at a temperature between 2-8°C .

Scientific Research Applications

Applications in Drug Synthesis

6-Bromoimidazo[1,2-a]pyridin-2-amine plays a significant role in the synthesis of various drugs and compounds. Its use in the pharmaceutical industry is highlighted in the formation of active pharmaceutical ingredients (APIs) through palladium-catalyzed Suzuki–Miyaura borylation reactions. A study by Sanghavi et al. (2022) demonstrated the formation of dimerization products from 6-bromoimidazo[1,2-a]pyridine-2-carboxylate, which were further incorporated into potential anti-cancer and anti-TB agents through acid-amine coupling reactions (Sanghavi et al., 2022).

Role in Medicinal Chemistry

This compound is valuable in medicinal chemistry for the development of small molecules that can adapt to the three-dimensional binding sites of biological targets. Schmid et al. (2006) reported a two-step synthesis of 3-(N-substituted aminomethyl)-5-(N-substituted imino)-2,3-dihydro-imidazo[1,2-a]pyridines, derived from a three-dimensional molecular scaffold. This synthesis is suitable for creating combinatorial libraries due to the structural diversity of primary amines (Schmid et al., 2006).

Contribution to Chemodivergent Synthesis

In a study by Liu et al. (2019), this compound contributed to the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines. This study highlighted the versatility of 3-bromoimidazopyridines, which could be further transformed into other skeletons (Liu et al., 2019).

Synthesis of 3-Aminoimidazo[1,2-a]pyridines

A study by Shaabani et al. (2006) illustrated the synthesis of 3-aminoimidazo[1,2-a]pyridines using ionic liquid, showcasing the simplicity and efficiency of this method. This process highlights the reuse potential of the ionic liquid in the synthesis (Shaabani et al., 2006).

Development of Divergent Synthesis Pathways

The compound is also crucial in developing divergent synthesis pathways for substituted 2-aminoimidazoles. Ermolat'ev and Van der Eycken (2008) developed a synthesis starting from 2-aminopyrimidines, leading to various 2-aminoimidazoles. This method provided a pathway for characterizing intermediates and understanding transformation processes (Ermolat'ev & Van der Eycken, 2008).

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with protective gloves, protective clothing, eye protection, and face protection .

Future Directions

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . Future research will likely continue to focus on developing eco-friendly synthesis methods and exploring the potential pharmaceutical applications of these compounds .

Properties

IUPAC Name

6-bromoimidazo[1,2-a]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-5-1-2-7-10-6(9)4-11(7)3-5/h1-4H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAUJNLOJYLUKCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20657131
Record name 6-Bromoimidazo[1,2-a]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947248-52-4
Record name 6-Bromoimidazo[1,2-a]pyridin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=947248-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromoimidazo[1,2-a]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A stirred solution of N-(6-bromo-imidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoro-acetamide (9.0 g, 29.2 mmol) in DME (90 ml) and 1.27 M aqueous potassium phosphate (80.5 ml, 102.3 mmol) is heated at 90° C. overnight. After cooling to room temperature, the two layers are separate and the aqueous portion is extracted with EtOAc. The combined organic extracts are concentrated in vacuo to afford a brown oil. Iso-hexanes is added to the oil resulting in the formation of a solid. The excess iso-hexanes is decanted off and the remaining DME is azeotroped with THF (2×50 ml) to afford the title compound as a solid [MH+ 211.93].
Quantity
9 g
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
80.5 mL
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
[Compound]
Name
Iso-hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a 250 mL round-bottomed flask was added N-(6-bromoH-imidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide (3.50 g, 11 mmol), THF (15 mL), methanol (15 mL), water (15 mL) and potassium carbonate (16 g, 114 mmol). The mixture was stirred at 60° C. for 16 h. After cooling to rt, the mixture was poured into water (100 mL) and extracted with CH2Cl2 (4×75 mL). The combined extracts were washed with brine, dried (Na2SO4) and concentrated onto silica. Purification by silica gel chromatography (0.5 to 5.0% MeOH/CH2Cl2) afforded the title compound (1.01 g, 42%). MS (ESI, positive ion) m/z: 212 (M(79Br)+1).
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
42%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromoimidazo[1,2-a]pyridin-2-amine
Reactant of Route 2
6-Bromoimidazo[1,2-a]pyridin-2-amine
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6-Bromoimidazo[1,2-a]pyridin-2-amine
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6-Bromoimidazo[1,2-a]pyridin-2-amine
Reactant of Route 5
6-Bromoimidazo[1,2-a]pyridin-2-amine
Reactant of Route 6
6-Bromoimidazo[1,2-a]pyridin-2-amine

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